molecular formula C16H23N3 B3123317 1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine CAS No. 306977-25-3

1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine

Cat. No.: B3123317
CAS No.: 306977-25-3
M. Wt: 257.37 g/mol
InChI Key: IARZVWMQIGMDMD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine is a chemical compound with a complex structure that includes both a piperazine ring and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine typically involves the reaction of 1-methyl-4-piperidone with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine is unique due to its specific combination of a piperazine ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-17-9-7-16(8-10-17)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h2-7H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARZVWMQIGMDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine
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1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine
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1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine
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1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine
Reactant of Route 6
1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine

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